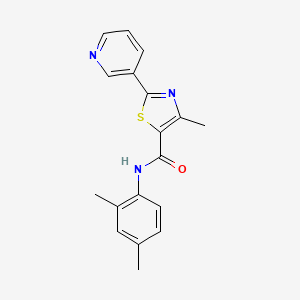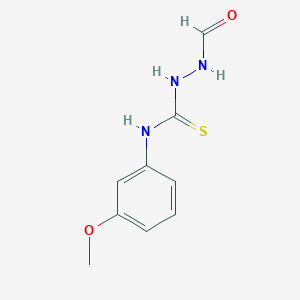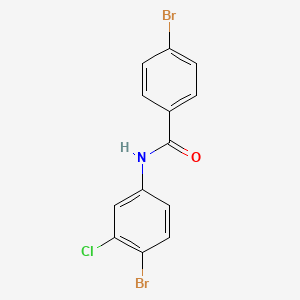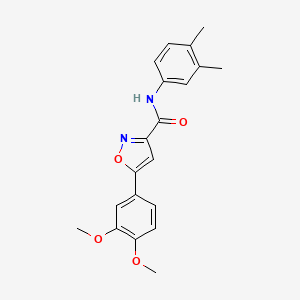![molecular formula C34H32N2O4S B4630346 异丙基4-(3,4-二甲苯基)-2-({[2-(3-乙氧基苯基)-4-喹啉基]羰基}氨基)-3-噻吩甲酸酯](/img/structure/B4630346.png)
异丙基4-(3,4-二甲苯基)-2-({[2-(3-乙氧基苯基)-4-喹啉基]羰基}氨基)-3-噻吩甲酸酯
描述
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step chemical processes. For instance, the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound with a somewhat similar structure, was achieved through convenient and efficient methods. Protective groups like methanesulfonyl were used for phenolic hydroxys in Friedel–Crafts reactions, enabling simpler synthetic routes in high yields (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. The crystal structure analysis of compounds with thiophene rings fused to quinoline rings, similar to the target compound, shows that these rings can adopt envelope conformations, influencing the molecule's overall shape and reactivity (Wang, Jiang & Zhang, 2010).
Chemical Reactions and Properties
Chemical reactions involving complex molecules like the target compound often result in the formation of novel compounds with unique properties. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate led to the formation of polyfunctionalized quinolines, demonstrating the potential for diverse chemical transformations (Tominaga, Luo & Castle, 1994).
Physical Properties Analysis
The physical properties of such complex molecules can be influenced by their molecular structure. The presence of functional groups like ethylenedioxy in thiophene derivatives has been shown to affect their esterification reactions and, by extension, their solubility and other physical properties (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of molecules like the target compound are defined by their functional groups and molecular framework. Diaryl quinone methides, for example, exhibit solvatochromic behavior and interesting acid-base properties due to their structural features, which could be relevant to the target compound's chemical behavior as well (Sarma, Kataky & Baruah, 2007).
科学研究应用
有机合成应用
在有机合成中,如上述化合物所示的噻吩衍生物因其多功能反应性和构建复杂分子结构的潜力而极具价值。例如,功能化的噻吩已被用于选择性酯化过程中,展示了合成化学中特定官能团转化的潜力 (Zhang et al., 2014)。类似地,研究水溶液中的4-异丙基苯酚氧化产物,可以深入了解有机化合物的氧化行为,这可能与理解复杂噻吩衍生物在各种条件下的反应性有关 (Zenkevich & Pushkareva, 2018)。
材料科学应用
噻吩基化合物在材料科学中也很重要,尤其是在电子和光子材料的开发中。具有噻吩核心的化合物的合成和表征已促进了钙钛矿太阳能电池的空穴传输材料的进步,表明了噻吩衍生物在可再生能源技术中的潜力 (Li et al., 2014)。
药物化学应用
在药物化学领域,化合物中存在的结构基序,如喹啉和噻吩,经常因其生物活性而被探索。喹啉衍生物作为腐蚀抑制剂的研究说明了喹啉的化学多功能性,这可以推断出其在药物设计和开发中的潜力 (Singh, Srivastava, & Quraishi, 2016)。此外,萘二酰亚胺衍生物的有机发光二极管应用的合成和表征证明了芳香体系在开发具有潜在生物医学成像应用的功能材料中的适用性 (Luo et al., 2015)。
属性
IUPAC Name |
propan-2-yl 4-(3,4-dimethylphenyl)-2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O4S/c1-6-39-25-11-9-10-24(17-25)30-18-27(26-12-7-8-13-29(26)35-30)32(37)36-33-31(34(38)40-20(2)3)28(19-41-33)23-15-14-21(4)22(5)16-23/h7-20H,6H2,1-5H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIHAHTXRNOLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC(=C(C=C5)C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)




![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)